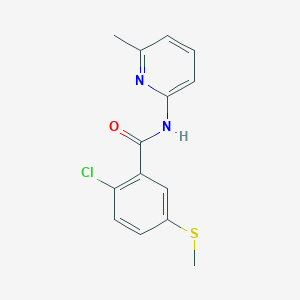![molecular formula C20H22ClN3O2 B15007908 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The compound’s structure includes a chloro-substituted benzamide moiety, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-(4-ethylpiperazine-1-carbonyl)aniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and yields the desired benzamide derivative after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted benzamides.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
作用機序
The mechanism of action of 4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
類似化合物との比較
Similar Compounds
- 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
- 4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Uniqueness
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a valuable compound for drug discovery and development .
特性
分子式 |
C20H22ClN3O2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC名 |
4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-2-23-11-13-24(14-12-23)20(26)17-5-3-4-6-18(17)22-19(25)15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25) |
InChIキー |
QBTFAHLMNWSDSN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-({[4-amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007832.png)
![4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B15007836.png)
![2-chloro-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15007844.png)
![4-[3-(3-bromophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15007851.png)
![4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoic acid](/img/structure/B15007858.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]methanesulfonamide](/img/structure/B15007866.png)
![7-[3-imino-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007874.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide](/img/structure/B15007879.png)
![N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B15007886.png)
![7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15007893.png)
![Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15007901.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)

![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
